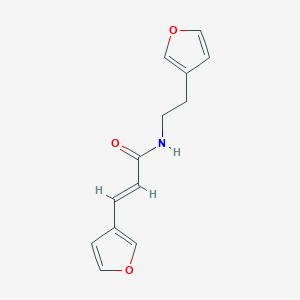

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide

Vue d'ensemble

Description

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide is an organic compound that features a furan ring and an acrylamide group. Compounds containing furan rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of the acrylamide group suggests potential reactivity in polymerization and other chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide typically involves the reaction of furan derivatives with acrylamide precursors. One possible synthetic route could involve the following steps:

Preparation of the furan derivative: Starting with furan, various functional groups can be introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.

Formation of the acrylamide group: The acrylamide group can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Coupling reaction: The furan derivative and the acrylamide precursor are then coupled under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide group can be reduced to form amines or other reduced products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with furan and acrylamide moieties often exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally similar compounds have shown promising results in inhibiting tumor growth, suggesting that (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide may possess similar properties.

2. Antimicrobial Properties

The presence of furan rings has been linked to antimicrobial activity. Compounds like this compound could potentially be developed as antimicrobial agents targeting bacterial infections.

3. Anti-inflammatory Effects

The hydroxyl group in similar acrylamide derivatives has been associated with anti-inflammatory properties. The investigation of this compound could yield insights into its ability to modulate inflammatory pathways.

Material Science Applications

1. Polymer Synthesis

Acrylamides are widely used in the synthesis of polymers due to their ability to undergo radical polymerization. This compound can serve as a monomer for creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives

The unique structural characteristics of this compound may allow it to be utilized in the formulation of advanced coatings and adhesives, which require materials that exhibit strong adhesion and resistance to environmental degradation.

Environmental Applications

1. Biodegradable Materials

Given the increasing concern over plastic waste, the development of biodegradable polymers from compounds like this compound presents an opportunity for sustainable materials science. Research into its degradation pathways could lead to environmentally friendly alternatives to conventional plastics.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Study on Furan Derivatives as Anticancer Agents | Medicinal Chemistry | Identified significant cytotoxicity against breast cancer cell lines |

| Investigation of Acrylamide Polymers | Material Science | Demonstrated enhanced mechanical properties compared to traditional polymers |

| Research on Antimicrobial Activity of Furan Compounds | Microbiology | Found effective inhibition of Gram-positive bacteria |

Mécanisme D'action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide involves its interaction with molecular targets and pathways. The furan ring may participate in aromatic interactions, while the acrylamide group can form covalent bonds with nucleophiles. These interactions can modulate biological activity and chemical reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-carboxamide: Contains a furan ring and an amide group.

N-(2-furylmethyl)acrylamide: Similar structure with variations in the positioning of the furan ring and acrylamide group.

Uniqueness

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide is unique due to its specific arrangement of the furan rings and the acrylamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide is a synthetic compound belonging to the acrylamide family, characterized by the presence of furan rings. This compound's structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of nitrogen and oxygen functional groups that may interact with biological systems. The compound features an E configuration at the double bond between the acrylamide and furan substituents, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of acrylamide compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interaction with specific cellular pathways, such as histone deacetylase (HDAC) inhibition, which modifies gene expression related to cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 2.11 | HDAC inhibition |

| Compound B | HeLa (cervical cancer) | 4.73 | Apoptosis induction |

| Compound C | A549 (lung cancer) | 5.00 | Cell cycle arrest |

Antimicrobial Activity

The biological activity of furan-containing compounds often extends to antimicrobial effects. Studies have reported moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound D | E. coli | 8.33 |

| Compound E | S. aureus | 5.64 |

| Compound F | C. albicans (fungal) | 16.69 |

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes within cells. For instance, similar compounds have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors, influencing neuronal pathways associated with anxiety and depression .

Case Studies

- Anxiolytic Effects : A study on a related furan-based compound demonstrated anxiolytic-like activity in mice models, suggesting that furan derivatives may modulate anxiety-related behaviors through nicotinic receptor pathways .

- Cytotoxicity in Cancer Cells : In vitro studies indicated that certain acrylamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Propriétés

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-(furan-3-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(2-1-11-4-7-16-9-11)14-6-3-12-5-8-17-10-12/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZUGSXFNBJGF-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCNC(=O)C=CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1CCNC(=O)/C=C/C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.